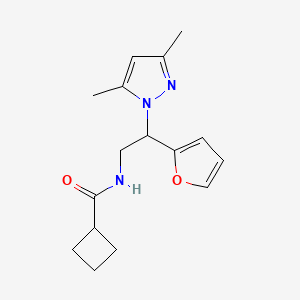

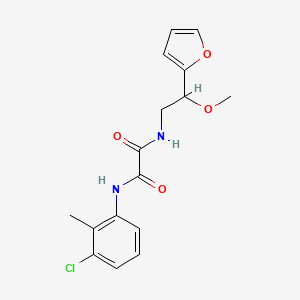

![molecular formula C19H22N4O3S B2701575 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1798511-41-7](/img/structure/B2701575.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. In

Scientific Research Applications

FGFR Inhibition

The abnormal activation of fibroblast growth factor receptor (FGFR) signaling pathways plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have investigated a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including compound 4h, which exhibited potent FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3. Compound 4h effectively inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion of cancer cells .

Antileishmanial Efficacy

In a different context, researchers have explored uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. These compounds were synthesized using a post-Ugi modification strategy and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL). While this specific compound differs slightly from the one , it highlights the broader potential of pyrrolo[2,3-b]pyridine-based structures in drug discovery .

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

Another avenue of research involves 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives. These compounds act as hematopoietic progenitor kinase 1 (HPK1) inhibitors. HPK1 plays a role in immune regulation, and inhibiting it could have implications for autoimmune diseases and cancer. While this specific compound is not identical to the one , it demonstrates the versatility of pyrrolo[2,3-b]pyridine scaffolds in drug development .

Other Potential Applications

Beyond the mentioned fields, researchers continue to explore the diverse applications of pyrrolo[2,3-b]pyridine derivatives. These may include other kinase inhibition studies, anti-inflammatory effects, or even applications in materials science. As research progresses, we may uncover additional unique uses for this compound.

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-22(2)27(25,26)17-8-6-16(7-9-17)19(24)21-12-4-13-23-14-10-15-5-3-11-20-18(15)23/h3,5-11,14H,4,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBVMQZPMJSPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2701493.png)

![5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2701494.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)

![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2701506.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)